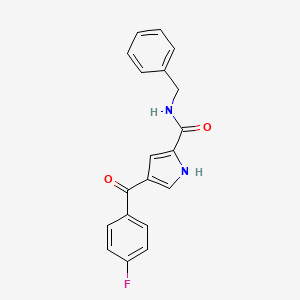

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-4-[2-(4-fluorobenzoyl)hydrazino]-4-oxobutanamide” is a chemical compound with the molecular formula C18H18FN3O3 . Its molecular weight is 343.352 Da .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.352 Da . Other physical and chemical properties like melting point, boiling point, and density are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Radiolabeling and Imaging Agents

- 18F-labeled Folate Synthesis : 4-fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid, yielding 18F-labeled folate. This process is essential for positron emission tomography (PET) imaging, allowing visualization of folate receptor expression in cancer cells .

Medicinal Chemistry and Drug Development

- Building Block for 18F-Labeled Compounds : 4-fluorobenzylamine serves as a crucial building block in the synthesis of various 18F-labeled compounds. These radiotracers are used for PET imaging in drug development, pharmacokinetics studies, and disease diagnosis .

Coordination Chemistry and Chelation

- Tris-Iron(III) Chelates : Researchers have synthesized tris-iron(III) chelates using 4-fluorobenzylamine as a ligand. These complexes exhibit interesting properties and find applications in fields such as catalysis and bioinorganic chemistry .

Organic Synthesis and Chemical Transformations

- Hydrazine Derivatives : The hydrazine moiety in 4-fluorobenzylamine makes it useful for the synthesis of other hydrazine derivatives. These compounds play roles in organic reactions, including reduction, cyclization, and coupling reactions .

Materials Science and Surface Modification

- Functionalization of Nanoparticles : Researchers explore the attachment of 4-fluorobenzylamine to nanoparticles, enhancing their stability, reactivity, and surface properties. These modified nanoparticles find applications in catalysis, sensors, and drug delivery .

Bioconjugation and Targeted Therapies

- Bioorthogonal Chemistry : 4-fluorobenzylamine can be incorporated into bioconjugates for targeted drug delivery. By selectively reacting with bioorthogonal functional groups, it enables site-specific modification of biomolecules .

Eigenschaften

IUPAC Name |

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-8-6-14(7-9-16)18(23)15-10-17(21-12-15)19(24)22-11-13-4-2-1-3-5-13/h1-10,12,21H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFRSORKYDRIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)

![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)

![N-cyclopentyl-2-[3-(4-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2843810.png)

![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2843816.png)

![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)